N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.1040035 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One notable application of similar triazole derivatives is in the synthesis of compounds with antimicrobial activities. Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties. These compounds were found to exhibit good to moderate activities against various microorganisms, indicating the potential of triazole derivatives, like the one , for developing new antimicrobial agents (Bektaş et al., 2010).
Electronic and Spectroscopic Analysis
Another application is in the field of electronic and spectroscopic analysis. Beytur and Avinca (2021) conducted a study on the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic triazole derivatives. They utilized Density Functional Theory (DFT) calculations to understand the electronic properties and potential applications of these compounds in materials science. This indicates the use of triazole derivatives, such as the compound , in the development of materials with specific electronic and optical properties (Beytur & Avinca, 2021).
High-Yield Synthesis Techniques
The synthesis of triazole derivatives can also be optimized for high-yield production. Guirado et al. (2016) developed a new synthetic approach for producing 3-aryl-1,2,4-triazoles, demonstrating the feasibility of high-yield reactions in the synthesis of triazole compounds. This research provides insights into efficient production methods that could be applicable to the synthesis of "N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" (Guirado et al., 2016).
Corrosion Inhibition
Triazole derivatives also find applications in corrosion inhibition. Bentiss et al. (2009) investigated the inhibition performance of a triazole compound on mild steel in a hydrochloric acid medium. Their findings suggest that similar compounds could serve as effective corrosion inhibitors, potentially including "this compound" (Bentiss et al., 2009).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-13(19)7-6-8-14(11)20-18(24)17-12(2)23(22-21-17)15-9-4-5-10-16(15)25-3/h4-10H,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTUPNBHMHVRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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